

Spectral Analysis of 2-Propanol, 1,1'-(hydroxyimino)bis-: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Propanol, 1,1'-(hydroxyimino)bis-

Cat. No.: B1609678

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the compound **2-Propanol, 1,1'-(hydroxyimino)bis-** (CAS No. 6424-91-5). Due to the limited availability of published, peer-reviewed spectral data for this specific molecule, this document outlines the anticipated spectral characteristics based on its chemical structure and established principles of spectroscopic analysis for analogous functional groups. This guide is intended to serve as a reference for researchers in drug development and other scientific fields for the identification and characterization of this compound.

Chemical Structure and Overview

Chemical Formula: $C_6H_{15}NO_3$ Molecular Weight: 149.19 g/mol Structure:

2-Propanol, 1,1'-(hydroxyimino)bis- is an organic molecule containing two secondary alcohol functional groups and a hydroxyimino (oxime) group. These structural features will give rise to characteristic signals in various spectroscopic analyses.

Predicted Spectral Data

The following tables summarize the expected quantitative data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. These

predictions are based on the analysis of the compound's structure and comparison with spectral data of similar organic molecules.

Mass Spectrometry (MS)

Mass spectrometry of **2-Propanol, 1,1'-(hydroxyimino)bis-** is expected to show a molecular ion peak and several characteristic fragment ions.

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Interpretation
149	$[\text{C}_6\text{H}_{15}\text{NO}_3]^+$	Molecular Ion (M^+)
132	$[\text{M} - \text{OH}]^+$	Loss of a hydroxyl radical from the oxime group
116	$[\text{M} - \text{OH} - \text{H}_2\text{O}]^+$	Subsequent loss of a water molecule from one of the alcohol groups
104	$[\text{M} - \text{CH}(\text{CH}_3)\text{OH}]^+$	Cleavage of a 2-hydroxypropyl group
74	$[\text{CH}_2=\text{N}(\text{OH})\text{CH}_2\text{CH}(\text{OH})\text{CH}_3]^+$	Fragmentation at the C-C bond adjacent to the nitrogen
58	$[\text{CH}_3\text{CH}(\text{OH})\text{CH}_2]^+$	2-hydroxypropyl cation
45	$[\text{CH}(\text{CH}_3)\text{OH}]^+$	Isopropanol fragment
43	$[\text{CH}(\text{CH}_3)_2]^+$	Isopropyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is predicted to exhibit signals corresponding to the different proton environments in the molecule.

Proton Type	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
-OH (oxime)	8.0 - 9.0	Singlet (broad)	1H
-OH (alcohol)	2.0 - 4.0	Singlet (broad)	2H
-CH- (alcohol)	3.8 - 4.2	Multiplet	2H
-CH ₂ - (adjacent to N)	2.8 - 3.2	Multiplet	4H
-CH ₃ (alcohol)	1.1 - 1.3	Doublet	6H

The carbon NMR spectrum will show distinct signals for each unique carbon environment.

Carbon Type	Predicted Chemical Shift (δ , ppm)
-CH- (alcohol)	65 - 70
-CH ₂ - (adjacent to N)	50 - 55
-CH ₃ (alcohol)	20 - 25

Infrared (IR) Spectroscopy

The IR spectrum will display absorption bands characteristic of the hydroxyl and oxime functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Intensity
3500 - 3200	O-H stretch (H-bonded)	Alcohol, Oxime	Strong, Broad
2975 - 2850	C-H stretch (sp ³)	Alkyl	Strong
1680 - 1620	C=N stretch	Oxime	Medium, Sharp
1470 - 1430	C-H bend	Alkyl	Medium
1380 - 1365	C-H bend (gem-dimethyl)	Isopropyl	Medium
1150 - 1050	C-O stretch	Secondary Alcohol	Strong
950 - 900	N-O stretch	Oxime	Medium

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

- Sample Preparation: Dissolve approximately 1-5 mg of **2-Propanol, 1,1'-(hydroxyimino)bis-** in 1 mL of a volatile organic solvent such as methanol or dichloromethane. The solution should be clear and free of particulate matter.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: Scan from m/z 40 to 200.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Spectral Width: 0-12 ppm.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled experiment.
 - Acquisition Time: 1-2 seconds.

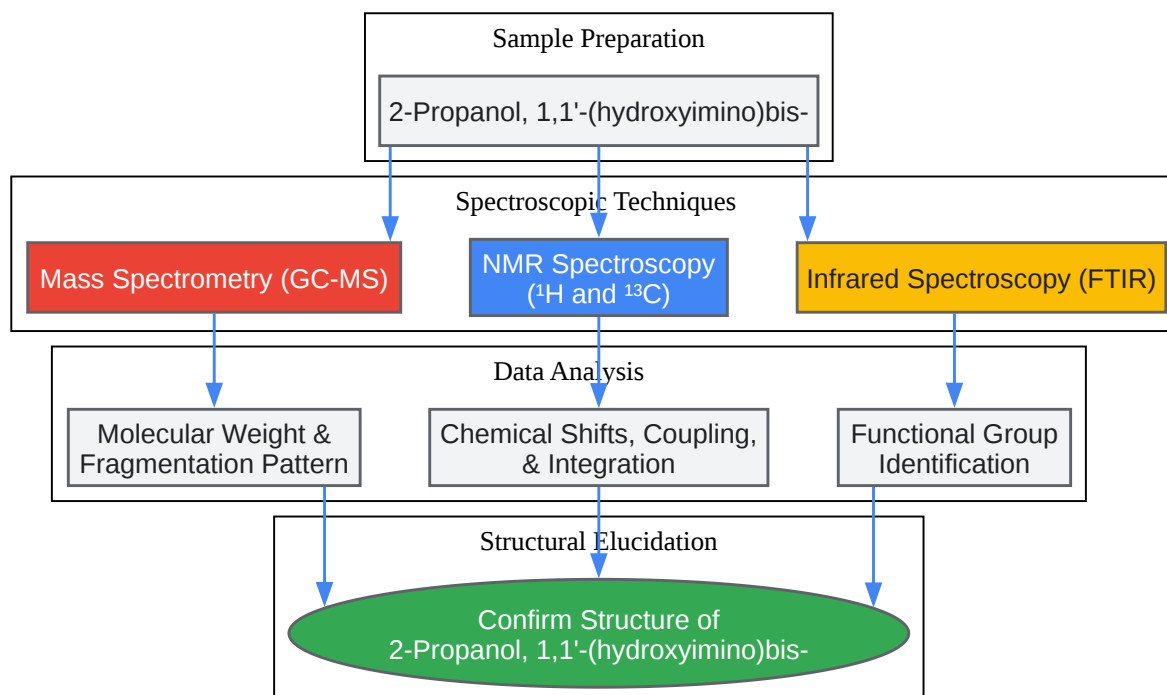
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal. If the sample is a solid, ensure good contact with the crystal by applying pressure.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).
- Data Acquisition:
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
 - Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

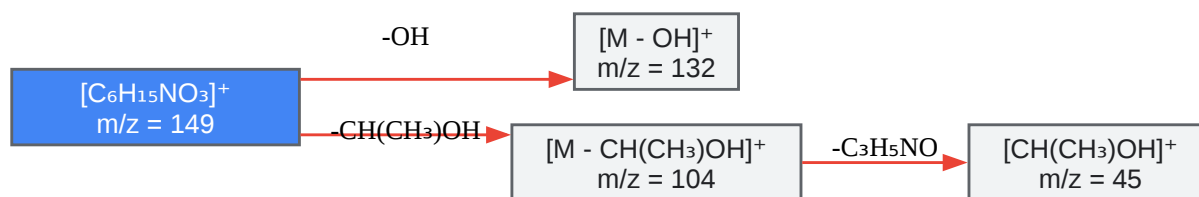
Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of **2-Propanol, 1,1'-(hydroxyimino)bis-**.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: Key Mass Spectrometry Fragmentation Pathways.

This guide provides a foundational understanding of the expected spectral characteristics of **2-Propanol, 1,1'-(hydroxyimino)bis-**. Researchers are encouraged to use this information as a starting point for their own analyses and to contribute to the public body of knowledge by publishing experimentally obtained spectra.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com